![molecular formula C24H24N4O2S B2410264 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide CAS No. 1251552-97-2](/img/structure/B2410264.png)

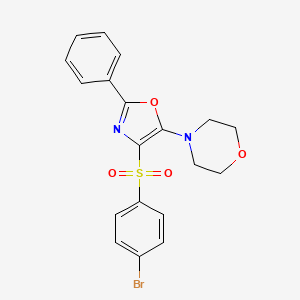

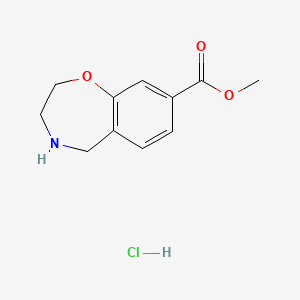

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide” is a complex organic molecule. It is a derivative of the pyrrolopyrimidine class of compounds . The molecular formula of this compound is C23H19F3N4O2 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The compound also contains an acetamide group and a methylsulfanyl group attached to a benzyl group .

Aplicaciones Científicas De Investigación

Antifolate Activity and Antitumor Agents

- Design and Synthesis for Antifolate Activity : Studies have demonstrated the synthesis of classical antifolate compounds aimed at inhibiting DHFR, an enzyme critical for DNA synthesis in cancer cells. These compounds, including variants of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide, have shown significant inhibition of human DHFR and potent antitumor activities in various tumor cell cultures, underscoring their potential as antitumor agents (Gangjee et al., 2007).

Crystal Structure Insights

- Molecular Conformation : The crystal structures of related compounds have provided insights into their folded conformation, which is crucial for their interaction with biological targets. These structures help in understanding the compound's mechanism of action and optimizing its antitumor efficacy (Subasri et al., 2016).

Dual Inhibition of TS and DHFR

- Design for Dual Inhibition : Research has focused on designing compounds that not only target DHFR but also inhibit thymidylate synthase (TS), another enzyme vital for DNA synthesis in rapidly dividing cancer cells. This dual inhibition strategy enhances the compound's antitumor potential, with some synthesized analogues showing remarkable inhibitory potency against both enzymes and a range of tumor cell lines (Gangjee et al., 2008).

Synthesis and Characterization

- Novel Heterocyclic Compounds : The synthesis and characterization of novel heterocyclic compounds bearing the sulfamido moiety have been explored for their antimicrobial activities. These studies expand the application of related compounds beyond antitumor activities, indicating their versatility in scientific research (Nunna et al., 2014).

Potential Antitumor Agents

- Design and Synthesis as Antitumor Agents : Extensive research into the design and synthesis of compounds as potential antitumor agents has highlighted the importance of specific structural features for enhanced activity. This includes modifications aimed at inhibiting both TS and DHFR, revealing a promising avenue for the development of new cancer therapies (Gangjee et al., 2006).

Direcciones Futuras

Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, studies could investigate its potential biological activities and safety profile. Given the wide range of biological activities exhibited by structurally similar compounds, this compound may have potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2S/c1-3-27-16-26-22-20(18-7-5-4-6-8-18)14-28(23(22)24(27)30)15-21(29)25-13-17-9-11-19(31-2)12-10-17/h4-12,14,16H,3,13,15H2,1-2H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWRCZIOMIOACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)

![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)

![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)

![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)